molecular formula C21H22ClN3O4 B2679458 N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251564-34-7

N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2679458
CAS No.: 1251564-34-7
M. Wt: 415.87
InChI Key: ZNRYWLDYQKLFQX-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O4 and its molecular weight is 415.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has been extensively studied, highlighting the importance of the naphthyridine scaffold in medicinal chemistry. For instance, Kobayashi et al. (2009) developed a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, showcasing the versatility of the naphthyridine core for further functionalization (Kobayashi et al., 2009).

Antibacterial Activity

Research on derivatives of 1,8-naphthyridine has demonstrated significant antibacterial properties. Santilli et al. (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, identifying compounds with protective effects against E. coli in mice, indicating the potential of these derivatives as antibacterial agents (Santilli et al., 1975).

Anticancer Potential

The cytotoxic activity of naphthyridine derivatives against cancer cell lines has been a focal point of research. Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, finding potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives exhibited IC50 values less than 10 nM, underscoring their potential as anticancer agents (Deady et al., 2003).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-5-8-25-11-14(19(26)13-7-6-12(2)23-20(13)25)21(27)24-16-9-15(22)17(28-3)10-18(16)29-4/h6-7,9-11H,5,8H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRYWLDYQKLFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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